![molecular formula C19H12ClN3O3S3 B2998038 (Z)-3-chloro-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzo[b]thiophene-2-carboxamide CAS No. 1164551-71-6](/img/structure/B2998038.png)
(Z)-3-chloro-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzo[b]thiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound belongs to a class of biologically active triazole and pyrazole compounds containing 2, 4-disubstituted thiazole analogues . These compounds have been synthesized from p-hydroxy benzaldehyde and phenyl hydrazine . They have been evaluated for their in vitro anti-microbial activity .
Synthesis Analysis
The synthesis of these compounds involves the coupling of substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The intermediate compounds then undergo further reactions to yield the final derivatives .Molecular Structure Analysis
The molecular structure of these compounds has been identified based on their spectral data analyses (IR, 1H-NMR, 13C-NMR spectra, and HRMS) .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds include nucleophile addition reaction and Vilsmeier-Haack cyclization .Physical And Chemical Properties Analysis
The compound appears as a white solid with a melting point of 152–156 °C . The yield is reported to be around 82% .Scientific Research Applications
Antimicrobial Agent
The presence of the benzothiazole and benzothiophene moieties in the compound suggests potential antimicrobial properties. Compounds with similar structures have been shown to exhibit activity against various bacterial strains . This compound could be synthesized and tested for its efficacy against a range of pathogenic microorganisms, potentially leading to the development of new antibacterial drugs.
Antitumor Activity
Benzothiazole derivatives have been evaluated for antitumor potential against different cell lines . The specific structure of this compound, with its chloro and sulfamoyl groups, could interact with cancer cell biomolecules, inhibiting growth or inducing apoptosis. Research could focus on its effects on various cancer cell lines to assess its potential as a cancer therapeutic agent.
Drug Discovery
The core structure of this compound is reminiscent of imidazole and triazole derivatives, which are known for their broad range of chemical and biological properties, including their use in drug discovery . This compound could serve as a synthon in the development of new drugs with improved efficacy and reduced side effects.
Organic Synthesis
The prop-2-yn-1-yl group in the compound provides an alkyne functionality that can be utilized in click chemistry reactions, particularly in the Huisgen cycloaddition, to create a variety of novel organic compounds . This application could be valuable in synthesizing complex molecules for pharmaceuticals or materials science.
Supramolecular Chemistry
Due to its potential for hydrogen bonding and its rigid structure, this compound could be used in supramolecular chemistry to create novel host-guest systems . These systems could be further explored for their ability to transport drugs or as sensors for biological molecules.
Fluorescent Imaging
Compounds containing benzothiazole are often fluorescent and can be used in fluorescent imaging . This compound could be tagged to biological molecules or drugs to track their location and concentration in biological systems, aiding in diagnostics and therapeutic monitoring.
Mechanism of Action
Target of Action
Benzothiazole and benzoxazole compounds, which are structurally similar to this compound, have been found to possess various biological properties, including antioxidant, anticancer, anti-inflammatory, analgesic, and acetylcholinesterase inhibitory activities .
Mode of Action
tuberculosis . The mode of action of these compounds might involve interactions with specific targets that lead to the inhibition of the pathogen’s growth.
Biochemical Pathways
Benzothiazole derivatives have been found to induce s phase arrest, up-regulate pro-apoptotic proteins, down-regulate anti-apoptotic proteins, activate caspase-3, and subsequently induce mitochondrial dysfunction, leading to cell apoptosis .
Pharmacokinetics
The synthesis of benzothiazole derivatives has been achieved through various synthetic pathways, including diazo-coupling, knoevenagel condensation, biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc . These synthetic methods might influence the compound’s bioavailability.
Action Environment
The synthesis of benzothiazole derivatives has been achieved under various conditions, such as different temperatures and reaction times . These factors might influence the compound’s action and stability.
properties
IUPAC Name |
3-chloro-N-(3-prop-2-ynyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)-1-benzothiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12ClN3O3S3/c1-2-9-23-13-8-7-11(29(21,25)26)10-15(13)28-19(23)22-18(24)17-16(20)12-5-3-4-6-14(12)27-17/h1,3-8,10H,9H2,(H2,21,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOJCXHJFNRLNLP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)C3=C(C4=CC=CC=C4S3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12ClN3O3S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-3-chloro-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzo[b]thiophene-2-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)thiophene-2-sulfonamide](/img/structure/B2997959.png)
![N-(3,5-dimethoxyphenyl)-2-((6-(4-methoxybenzyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2997961.png)
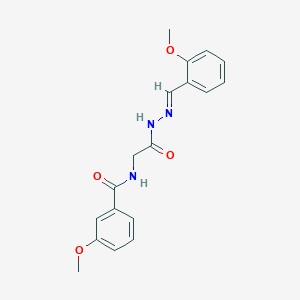

![1-benzyl-2-(4-methylpiperazine-1-carbonyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one](/img/structure/B2997964.png)
![N-allyl-2-(5-methoxy-1,6-dimethyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2997965.png)
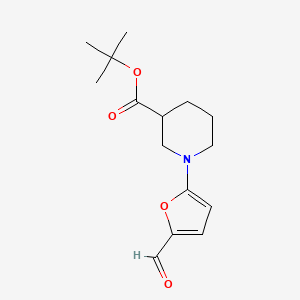
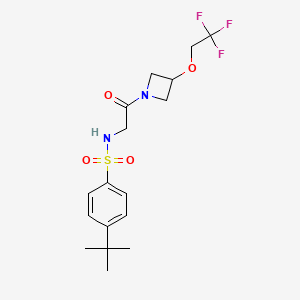

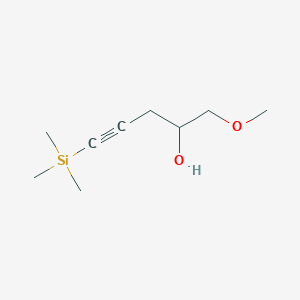
![2-Chloro-N-[(2,4-dimethylpyrazol-3-yl)methyl]-N-[(1-ethylcyclobutyl)methyl]acetamide](/img/structure/B2997974.png)
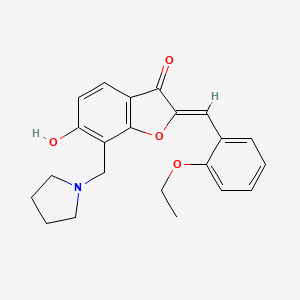
![2-[2-(acetylamino)-2-deoxyhexopyranosyl]-5-(4-methylphenyl)-4-(propan-2-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B2997977.png)
![N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2997978.png)